Boc-dab-bzl hcl

Description

BenchChem offers high-quality Boc-dab-bzl hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-dab-bzl hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

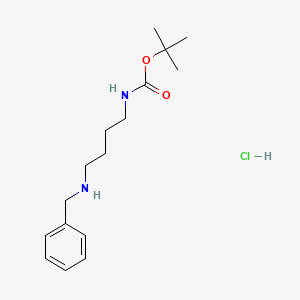

tert-butyl N-[4-(benzylamino)butyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14;/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRYRDUPQWNZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Boc-Dab-Bzl HCl: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-Boc-N'-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl). This bifunctional molecule is a valuable building block in medicinal chemistry and peptide synthesis, offering a strategic platform for the development of complex molecular architectures.

Core Chemical Properties

Boc-Dab-Bzl HCl possesses a unique structure featuring a Boc-protected primary amine and a benzyl-protected secondary amine on a diaminobutane scaffold, supplied as a hydrochloride salt. This arrangement provides orthogonal protection, allowing for selective deprotection and functionalization at either end of the molecule. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

| Property | Value | Source |

| Chemical Name | N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride | Iris Biotech GmbH |

| Synonyms | tert-butyl [4-(benzylamino)butyl]carbamate hydrochloride | Iris Biotech GmbH |

| CAS Number | 90914-09-3 (net) | Iris Biotech GmbH |

| Molecular Formula | C₁₆H₂₆N₂O₂·HCl | Iris Biotech GmbH |

| Molecular Weight | 314.85 g/mol | Santa Cruz Biotechnology |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Solubility | Soluble in water, methanol, and DMSO (inferred from structure and similar compounds) | General knowledge |

| Storage Temperature | 2-8°C | Iris Biotech GmbH |

Synthetic Workflow

The synthesis of Boc-Dab-Bzl HCl typically involves a two-step protection strategy of 1,4-diaminobutane, followed by the formation of the hydrochloride salt. The following diagram illustrates a logical synthetic pathway.

Caption: Synthetic pathway for Boc-Dab-Bzl HCl.

Experimental Protocols

Representative Synthesis Protocol:

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

-

Dissolve 1,4-diaminobutane in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled diamine solution. The molar ratio of diamine to (Boc)₂O should be carefully controlled to favor mono-substitution.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-diaminobutane.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Benzylation of N-Boc-1,4-diaminobutane

-

Dissolve the purified N-Boc-1,4-diaminobutane in an aprotic polar solvent such as acetonitrile.

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude N-Boc-N'-benzyl-1,4-diaminobutane by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N-Boc-N'-benzyl-1,4-diaminobutane in a dry, aprotic solvent like diethyl ether or dioxane.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the solid with cold, dry solvent.

-

Dry the final product, Boc-Dab-Bzl HCl, under vacuum.

Analytical Characterization Workflow

The identity and purity of the synthesized Boc-Dab-Bzl HCl would be confirmed through a series of analytical techniques.

Caption: Analytical workflow for Boc-Dab-Bzl HCl.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the diaminobutane backbone, the benzylic protons (a singlet around 3.7-3.8 ppm), and the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl and quaternary carbons of the Boc group, the aliphatic carbons of the diaminobutane chain, the benzylic carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 279.4.

-

High-Performance Liquid Chromatography (HPLC): Purity would be assessed by reverse-phase HPLC, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

Stability and Storage

As a hydrochloride salt, Boc-Dab-Bzl HCl is expected to be a stable, crystalline solid. It is recommended to be stored at 2-8°C to ensure long-term stability and prevent degradation. The Boc protecting group is sensitive to strong acids, while the benzyl group can be removed by catalytic hydrogenation. The compound is generally stable under basic and neutral conditions.

Applications in Research and Development

Boc-Dab-Bzl HCl is a versatile intermediate in several areas:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce a site for further modification or branching after selective deprotection of the benzyl group.

-

Drug Discovery: The diaminobutane scaffold is present in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships by derivatizing the free amine after Boc deprotection.

-

Combinatorial Chemistry: The orthogonal protecting groups make it an ideal substrate for the generation of compound libraries.

An In-depth Technical Guide to Boc-Dab(Bzl)-HCl (CAS: 90914-09-3): A Key Building Block in Polyamide Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab(Bzl)-HCl), a crucial building block in the synthesis of polyamine analogues for therapeutic applications. This document details its chemical properties, synthesis, and applications in drug discovery, presenting data in a clear, accessible format for researchers and drug development professionals.

Chemical Properties and Data

Boc-Dab(Bzl)-HCl is a mono-protected diamine, a versatile intermediate in organic synthesis. The Boc (t-Butyloxycarbonyl) protecting group allows for selective reaction at the unprotected primary amine, while the benzyl group protects the other amine. The hydrochloride salt form enhances its stability and handling properties.

| Property | Value | Reference |

| CAS Number | 90914-09-3 | [1] |

| Molecular Formula | C16H26N2O2・HCl | [1] |

| Molecular Weight | 314.85 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water, methanol, and dichloromethane | |

| Storage | 2-8°C | [1] |

Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (multiplet, ~7.3 ppm), and the methylene groups of the diaminobutane backbone. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~156 ppm), the carbons of the benzyl group, and the aliphatic carbons of the diaminobutane chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C16H26N2O2) and/or fragments resulting from the loss of the Boc group. |

| Infrared (IR) | Characteristic peaks for N-H stretching (of the hydrochloride salt), C=O stretching of the carbamate, and aromatic C-H stretching. |

Synthesis and Experimental Protocols

The synthesis of mono-protected diamines like Boc-Dab(Bzl)-HCl can be challenging due to the potential for di-protection. A common strategy involves the statistical mono-protection of the diamine followed by the introduction of the second protecting group.

General Synthesis Workflow

The logical workflow for the synthesis of a mono-Boc, mono-benzyl protected diaminobutane is outlined below. This typically involves a multi-step process to ensure selectivity.

Caption: General synthetic workflow for Boc-Dab(Bzl)-HCl.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, detailed protocol for the synthesis of N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride, based on standard organic chemistry techniques for amine protection.

Step 1: Mono-Boc Protection of 1,4-Diaminobutane

-

Dissolve 1,4-diaminobutane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-1 equivalent) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected diaminobutane.

Step 2: Benzylation of Mono-Boc-1,4-diaminobutane

-

Dissolve the purified mono-Boc-1,4-diaminobutane (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents).

-

Slowly add benzyl bromide (1 equivalent) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude N-Boc-N'-benzyl-1,4-diaminobutane.

-

Purify the product by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified N-Boc-N'-benzyl-1,4-diaminobutane in a minimal amount of a dry organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride.

Applications in Drug Development

Mono-protected diamines are essential tools in medicinal chemistry for the construction of more complex molecules with therapeutic potential. Boc-Dab(Bzl)-HCl serves as a key precursor for the synthesis of various polyamine analogues.

Role in Polyamine Analogue Synthesis

Polyamines are naturally occurring aliphatic cations that play critical roles in cell growth and proliferation. The polyamine metabolic pathway is often dysregulated in cancer cells, making it an attractive target for drug development. Synthetic polyamine analogues can interfere with this pathway, leading to antiproliferative effects.

The use of Boc-Dab(Bzl)-HCl allows for the controlled, stepwise elongation of the polyamine chain or the introduction of various functionalities at the free amine terminus.

Caption: Role of Boc-Dab(Bzl)-HCl in synthesizing bioactive polyamine analogues.

Potential Therapeutic Targets

While specific drugs developed directly from Boc-Dab(Bzl)-HCl are not detailed in the public literature, the classes of molecules synthesized from such building blocks have shown promise in several therapeutic areas:

-

Oncology: As antineoplastic agents that disrupt polyamine homeostasis in cancer cells.

-

Infectious Diseases: As antiparasitic or antibacterial agents, targeting polyamine metabolism in pathogens.

-

Neurological Disorders: Polyamines are known to modulate ion channels in the central nervous system, making their analogues of interest for neurological research.

Conclusion

N-t-Butyloxycarbonyl-N-benzyl-1,4-diaminobutane hydrochloride (CAS: 90914-09-3) is a valuable and versatile building block for the synthesis of complex polyamine analogues. Its differential protection allows for precise chemical modifications, making it an important tool for researchers and drug development professionals exploring the therapeutic potential of targeting the polyamine metabolic pathway. The synthetic protocols and applications outlined in this guide provide a foundation for the rational design and synthesis of novel bioactive compounds.

References

N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane Hydrochloride

For researchers, scientists, and professionals in drug development, N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride serves as a critical bifunctional building block. Its unique structure, featuring a protected primary amine and a benzylated secondary amine, allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents and peptidomimetics. This guide provides a comprehensive overview of its synthesis, detailing established experimental protocols and presenting key data in a clear, accessible format.

Synthetic Strategy Overview

The synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is typically achieved through a three-step process. This strategy focuses on the selective protection and subsequent functionalization of 1,4-diaminobutane, culminating in the formation of the desired hydrochloride salt. The key stages are:

-

Mono-Boc Protection: Selective protection of one of the primary amino groups of 1,4-diaminobutane with a tert-butyloxycarbonyl (Boc) group.

-

N-Benzylation: Introduction of a benzyl group onto the remaining free amino group.

-

Hydrochloride Salt Formation: Conversion of the final product into its more stable and easily handleable hydrochloride salt.

Figure 1: Overall synthetic workflow for N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-t-Butyloxycarbonyl-1,4-diaminobutane

The selective mono-Boc protection of 1,4-diaminobutane is a crucial first step. A common and effective method involves using an excess of the diamine to statistically favor the formation of the mono-protected product over the di-protected byproduct.

Protocol:

-

In a round-bottom flask, dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Separately, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in DCM.

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirred 1,4-diaminobutane solution over a period of 6 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add cold water to precipitate the di-Boc protected byproduct, which can be removed by filtration.

-

Extract the aqueous filtrate with ethyl acetate (4x).

-

Combine the organic phases, wash with water (2x) and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-t-Butyloxycarbonyl-1,4-diaminobutane as a colorless or yellowish oil.[1]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 1,4-Diaminobutane | 6.5 eq | Starting material and excess to favor mono-protection |

| Di-tert-butyl dicarbonate | 1.0 eq | Boc-protecting agent |

| Dichloromethane | Sufficient volume | Solvent |

| Water (cold) | Sufficient volume | Precipitation of di-Boc byproduct |

| Ethyl Acetate | Sufficient volume | Extraction solvent |

| Saturated NaCl solution | Sufficient volume | Aqueous wash |

| Anhydrous Sodium Sulfate | Sufficient amount | Drying agent |

Table 1: Reagents and solvents for mono-Boc protection.

Step 2: Synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane

The benzylation of the free amino group of N-t-Butyloxycarbonyl-1,4-diaminobutane can be efficiently achieved through reductive amination. This method involves the formation of an intermediate imine with benzaldehyde, which is then reduced in situ.

Protocol:

-

Dissolve N-t-Butyloxycarbonyl-1,4-diaminobutane (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add benzaldehyde (1.0 equivalent) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (2.0 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for an additional 4 hours.

-

Quench the reaction by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| N-t-Butyloxycarbonyl-1,4-diaminobutane | 1.0 eq | Starting material |

| Benzaldehyde | 1.0 eq | Benzylating agent |

| Sodium Triacetoxyborohydride (STAB) | 2.0 eq | Reducing agent |

| Anhydrous Dichloromethane | Sufficient volume | Solvent |

| Saturated Sodium Bicarbonate | Sufficient volume | Quenching agent |

| Brine | Sufficient volume | Aqueous wash |

| Anhydrous Sodium Sulfate | Sufficient amount | Drying agent |

Table 2: Reagents and solvents for N-benzylation via reductive amination.

Figure 2: Logical relationship in the reductive amination step.

Step 3: Formation of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane Hydrochloride

The final step is the conversion of the benzylated product into its hydrochloride salt, which often improves its stability and ease of handling.[2]

Protocol:

-

Dissolve the crude N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Continue the addition until a precipitate is formed and no further precipitation is observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride as a crystalline solid.

| Reagent/Solvent | Concentration/Volume | Purpose |

| N1-Boc-N4-benzyl-1,4-diaminobutane | 1.0 eq | Starting material |

| Diethyl Ether or Ethyl Acetate | Minimal amount | Solvent |

| Hydrochloric Acid (in solvent) | e.g., 2M in Diethyl Ether | Salt formation |

| Cold Diethyl Ether | Sufficient volume | Washing solvent |

Table 3: Reagents and solvents for hydrochloride salt formation.

Conclusion

The synthesis of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is a well-established process that provides a valuable intermediate for various applications in medicinal chemistry and organic synthesis. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound with good yield and purity. The presented data and workflows offer a clear and concise resource for the successful execution of this synthetic sequence.

References

In-Depth Technical Guide: N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride, commonly referred to as Boc-Dab-Bzl HCl. This document details its chemical properties, and potential applications, and provides a framework for its use in a research context.

Core Compound Data

N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride is a diaminoalkane derivative featuring orthogonal protecting groups, a tert-butyloxycarbonyl (Boc) group on one amine and a benzyl (Bzl) group on the other. This strategic protection makes it a valuable building block in multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide science.

| Property | Value |

| Chemical Name | N1-t-Butyloxycarbonyl-N4-benzyl-1,4-diaminobutane hydrochloride |

| Synonyms | Boc-Dab-Bzl HCl, tert-butyl [4-(benzylamino)butyl]carbamate hydrochloride |

| CAS Number | 90914-09-3 |

| Molecular Formula | C₁₆H₂₆N₂O₂·HCl |

| Molecular Weight | 314.85 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 160 - 161 °C |

| Purity | ≥ 99% (HPLC) |

| Storage Temperature | 2-8°C |

Experimental Protocols

While specific, detailed experimental protocols for the direct application of Boc-Dab-Bzl HCl in complex biological assays or as a final active pharmaceutical ingredient are not extensively documented in publicly available literature, its primary role is as a versatile intermediate in organic synthesis. Below is a generalized experimental workflow illustrating its potential use in the synthesis of a more complex target molecule.

General Workflow for Amide Coupling using Boc-Dab-Bzl HCl

This workflow outlines the steps for coupling a carboxylic acid to the free secondary amine of Boc-Dab-Bzl HCl after the deprotection of the Boc group is not intended in this sequence.

Logical Relationships in Synthesis

The utility of Boc-Dab-Bzl HCl in chemical synthesis stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This allows for selective deprotection and subsequent functionalization at either the N1 or N4 position of the diaminobutane core.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that Boc-Dab-Bzl HCl itself is an active modulator of specific signaling pathways. Its role is primarily that of a synthetic building block. The biological activity of molecules synthesized using this intermediate would be entirely dependent on the nature of the final, fully elaborated structure. Researchers may utilize this compound in the synthesis of novel enzyme inhibitors, receptor ligands, or other bioactive molecules, which in turn could modulate various signaling cascades. The potential for this compound to be explored in the development of targeted cancer therapies has been noted, likely as a scaffold for more complex molecules.

Navigating the Physicochemical Landscape of Boc-Dab(Bzl)-OH HCl: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH HCl), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in synthetic workflows.

Introduction

Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride, denoted as Boc-Dab(Bzl)-OH HCl, is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the benzyl (Bzl) group protecting the side-chain amine provide orthogonal protection strategies essential for the controlled assembly of complex peptide sequences. The hydrochloride salt form generally enhances the compound's crystallinity and handling characteristics. This guide summarizes the available data on its solubility in various solvents and its stability under different conditions, and provides detailed experimental protocols for in-house determination of these critical parameters.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Nα-tert-Butoxycarbonyl-Nγ-benzyl-L-2,4-diaminobutyric acid hydrochloride | Iris Biotech |

| Synonyms | Boc-Dab(Bzl)-OH HCl | Iris Biotech |

| CAS Number | 90914-09-3 | Iris Biotech |

| Molecular Formula | C₁₆H₂₆N₂O₂·HCl | Iris Biotech |

| Molecular Weight | 314.85 g/mol | Iris Biotech |

| Appearance | White to off-white solid | General knowledge |

| Storage Temperature | 2-8°C | Iris Biotech[1][2] |

Solubility Profile

Precise quantitative solubility data for Boc-Dab(Bzl)-OH HCl is not extensively published. However, based on the general solubility characteristics of similar Boc-protected amino acids, a qualitative solubility profile can be inferred. The presence of the polar hydrochloride salt and the carboxylic acid group suggests some aqueous solubility, while the benzyl and Boc groups confer solubility in organic solvents.

Table of Qualitative Solubility:

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Likely Soluble |

| Methanol | Likely Soluble |

| Chloroform | Likely Soluble |

| Dichloromethane (DCM) | Likely Soluble |

| Ethyl Acetate | Likely Soluble |

| Water | Sparingly Soluble to Soluble |

| Acetonitrile/Water mixtures | Soluble, especially with acid |

For accurate quantitative determination, the following experimental protocol is recommended.

Experimental Protocol: Quantitative Solubility Determination (Saturation Shake-Flask Method)

This method is a reliable approach to determine the equilibrium solubility of a compound in various solvents.

Materials:

-

Boc-Dab(Bzl)-OH HCl

-

Selected solvents (e.g., Water, Methanol, DMSO, DMF, DCM)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Dab(Bzl)-OH HCl to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved Boc-Dab(Bzl)-OH HCl.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of Boc-Dab(Bzl)-OH HCl is influenced by several factors, including temperature, pH, and light exposure. The Boc group is known to be labile to strong acids, while the benzyl group can be susceptible to hydrogenolysis. The ester linkage in the Boc group can also be prone to hydrolysis under certain conditions.

General Stability Characteristics:

-

Thermal Stability: The recommended storage temperature of 2-8°C suggests that the compound may be sensitive to higher temperatures.[1][2] Thermal degradation could lead to the loss of the Boc group or other decomposition pathways.

-

pH Stability:

-

Acidic Conditions: The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[3] The rate of cleavage is dependent on the acid strength and temperature.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable to basic conditions, making it compatible with Fmoc-based peptide synthesis strategies.[3]

-

-

Photostability: Compounds containing benzyl groups can be susceptible to photodegradation. Exposure to UV light may lead to the cleavage of the benzyl group or other photochemical reactions.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stable formulations and analytical methods.

Materials:

-

Boc-Dab(Bzl)-OH HCl

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Boc-Dab(Bzl)-OH HCl in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature, 60°C).

-

Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

-

-

Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

-

Sample Preparation and Analysis:

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products). .

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products using PDA and/or MS data.

-

References

The Chemistry of Amine Protection: An In-depth Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and complex molecule construction. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and mild cleavage conditions. This technical guide provides a comprehensive overview of the mechanism of Boc protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Mechanism of Boc Protection

The most prevalent method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate anion. This leaving group is unstable and readily decomposes into the stable byproducts carbon dioxide (CO₂) and a tert-butoxide anion. The generated tert-butoxide is a strong enough base to deprotonate the positively charged nitrogen, yielding the neutral Boc-protected amine and tert-butanol. While the reaction can proceed without an external base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide (NaOH) are often employed to neutralize the protonated amine and drive the reaction to completion.[1]

Quantitative Data on Boc Protection of Amines

The efficiency of Boc protection is influenced by the nature of the amine, the solvent, and the presence of a catalyst. The following tables summarize yields for the Boc protection of various amines under different conditions.

Table 1: Boc Protection of Various Amines with (Boc)₂O

| Amine Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Pyrrolidine | TEA | DCM | 1 | 100 | [1] |

| 3-Aminopropylene | NaOH | THF/H₂O | Overnight | 91 | [1] |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl | DIPEA | DCM | 1 | 100 | [1] |

| Aniline | Amberlite-IR 120 | DCM | 0.05 | 95 | [2] |

| Aniline | Amberlite-IR 120 | None | <0.02 | 99 | [2] |

| Benzylamine | Amberlite-IR 120 | None | 0.03 | 98 | [2] |

| Piperidine | Amberlite-IR 120 | None | 0.02 | 98 | [2] |

| Ethanolamine | Amberlite-IR 120 | None | 0.03 | 99 | [2] |

Table 2: Influence of Solvent on Boc Protection of Aniline with (Boc)₂O and Amberlite-IR 120

| Solvent | Time (min) | Yield (%) | Reference |

| Dichloromethane (DCM) | 3 | 95 | [2] |

| Tetrahydrofuran (THF) | 3 | 90 | [2] |

| Toluene | 3 | 80 | [2] |

| Acetonitrile (CH₃CN) | 3 | 80 | [2] |

| None | <1 | 99 | [2] |

Experimental Protocols

General Procedure for N-Boc Protection of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.5 equiv)

-

Base (e.g., Triethylamine, DIPEA) (1.2-1.5 equiv) or Catalyst (e.g., DMAP, 0.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

If using a base like triethylamine or DIPEA, add it to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the di-tert-butyl dicarbonate to the cooled solution, either as a solid in one portion or as a solution in the same solvent dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Example Protocol: Boc Protection of Pyrrolidine[1]

Procedure:

-

To a stirred mixture of pyrrolidine (10.0 g, 0.14 mol) in dichloromethane (150 mL) at 0 °C was added triethylamine (15.6 g, 0.15 mol).

-

Di-tert-butyl dicarbonate (30.6 g, 0.14 mol) was then added, and the mixture was stirred at room temperature for 1 hour.

-

TLC analysis indicated the complete consumption of pyrrolidine.

-

The reaction mixture was washed with a 1 M aqueous HCl solution (100 mL) and then with brine.

-

The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield the product as a colorless oil (24.0 g, 100% yield).

The Mechanism of Boc Deprotection

The Boc group is prized for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. The bond cleaves heterolytically to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutene gas. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide gas and regenerate the free amine.

Quantitative Data on Boc Deprotection

The rate and efficiency of Boc deprotection can be influenced by the acid used, the solvent, and the temperature.

Table 3: Boc Deprotection of N-Boc-Aniline under Different Conditions

| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HCl (4M) | Methanol | RT | 2 | ~100 | |

| Water | 130 | 4 | 39 | [3] | |

| Water | 150 | 4 | 86 | [3] |

Experimental Protocols for Boc Deprotection

General Procedure for Acidic Deprotection of a Boc-Protected Amine

Materials:

-

Boc-protected amine (1.0 equiv)

-

Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or methanol)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

-

Dissolve the Boc-protected amine in the chosen anhydrous solvent in a round-bottom flask.

-

Add the acid to the solution. For TFA, it is often used neat or as a solution in DCM (e.g., 20-50% v/v). For HCl, a solution in an organic solvent like dioxane or methanol is typically used.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step. If the free amine is required, a basic workup is necessary.

-

For a basic workup, dissolve the crude salt in water and basify with a suitable base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the pH is basic.

-

Extract the free amine with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the free amine.

-

Purify by column chromatography or distillation if needed.

Example Protocol: Deprotection of Boc-protected 3-chloroaniline with 4M HCl in Methanol[3]

Procedure:

-

The Boc-protected 3-(substitutedthiocarbamido)aniline was stirred with 4M HCl in methanol for about 2 hours.

-

The reaction mixture was then poured into ice water under vigorous stirring.

-

The product was collected by filtration, washed with cold water, and dried.

-

The crude product was further recrystallized from ethyl alcohol for characterization.

Logical Workflow in Synthesis

The Boc protection/deprotection sequence is a fundamental tool in multi-step organic synthesis. A typical workflow involves the protection of a reactive amine, performing a desired chemical transformation on another part of the molecule, and finally, the removal of the Boc group to reveal the free amine.

Conclusion

The Boc protecting group is an indispensable tool for the modern organic chemist. Its ease of introduction under mild conditions, stability to a wide range of reagents, and facile removal with acid make it a highly versatile and reliable choice for the protection of amines in complex synthetic endeavors. A thorough understanding of the mechanisms of its installation and cleavage, as well as the various experimental conditions, is crucial for its successful application in research and development.

References

In-depth Structural Characterization of Boc-Dab-Bzl HCl: A Technical Guide

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental data for the structural characterization of N-t-Butyloxycarbonyl-N'-benzyl-1,4-diaminobutane hydrochloride (Boc-Dab-Bzl HCl). While this compound is available from commercial suppliers, peer-reviewed studies detailing its specific nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) fragmentation, or single-crystal X-ray diffraction analysis are not readily accessible.

This absence of specific data precludes the creation of a detailed technical guide with the quantitative data tables and explicit experimental protocols originally requested. Such a guide requires precise, validated experimental results to be of value to researchers, scientists, and drug development professionals.

However, it is possible to provide a generalized framework for the structural characterization of Boc-protected benzyl-diamines, outlining the standard analytical workflow and the expected outcomes from each technique. This section serves as a methodological guide for researchers who may be synthesizing or working with Boc-Dab-Bzl HCl or analogous compounds.

General Analytical Workflow

The structural confirmation and purity assessment of a synthesized compound like Boc-Dab-Bzl HCl would typically follow a logical progression of analytical techniques. Each step provides a piece of the puzzle, leading to an unambiguous structural assignment.

Caption: A generalized workflow for the structural elucidation of a synthetic compound.

Key Experimental Protocols (Generalized)

The following sections describe the principles and typical experimental setups for the key analytical techniques used to characterize compounds like Boc-Dab-Bzl HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Boc-Dab-Bzl HCl, a suite of NMR experiments would be necessary.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Boc Group: A singlet at approximately 1.4 ppm, integrating to nine protons.

-

Methylene Protons: Several multiplets corresponding to the protons of the diaminobutane backbone and the benzylic CH₂ group. The protons adjacent to the nitrogen atoms would be deshielded and appear further downfield.

-

Amine/Ammonium Protons: Broad signals that may exchange with deuterium if D₂O is added.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental formula.

Expected Mass Spectrum Features: For Boc-Dab-Bzl HCl, electrospray ionization (ESI) in positive ion mode would be suitable. The expected parent ion would be the protonated molecule [M+H]⁺, where M is the free base (C₁₆H₂₆N₂O₂). The calculated monoisotopic mass of the free base is 278.1994 g/mol , so the expected [M+H]⁺ peak would be at an m/z of approximately 279.2072. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula to within a few parts per million (ppm).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Desolvation Gas Flow: 500-800 L/hr.

-

-

Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-500 Da).

Caption: A hypothetical fragmentation pathway for Boc-Dab-Bzl in ESI-MS/MS.

Conclusion

While a detailed, data-rich guide on the structural characterization of Boc-Dab-Bzl HCl cannot be provided due to the absence of published primary data, this document offers a standard framework for such an analysis. The generalized experimental protocols and expected spectral features for NMR and MS provide a solid foundation for any researcher undertaking the synthesis and characterization of this compound or its analogs. The definitive structural elucidation would require the generation and interpretation of the specific experimental data outlined herein.

An In-depth Technical Guide to Carbamate Protecting Groups in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Carbamate protecting groups are indispensable tools in modern organic synthesis, particularly within the realms of peptide synthesis and drug development. Their ability to temporarily mask the reactivity of amine functionalities under a wide range of reaction conditions, coupled with the diverse methods available for their selective removal, makes them a versatile choice for complex molecule construction. This technical guide provides a comprehensive overview of the most common carbamate protecting groups, their chemical properties, and their applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of their role in relevant biological pathways and synthetic workflows.

Core Concepts of Carbamate Protecting Groups

Carbamates are functional groups characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. When used as protecting groups for amines, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering the amine significantly less nucleophilic and basic. This electronic effect is the basis of their protective function. The stability and lability of the carbamate are primarily determined by the nature of the substituent attached to the oxygen atom. The three most widely utilized carbamate protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The selection of a suitable carbamate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality . Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[1][2] This principle is fundamental to the stepwise construction of complex molecules like peptides and oligosaccharides.

Quantitative Comparison of Common Carbamate Protecting Groups

The stability of carbamate protecting groups under various conditions is a critical factor in synthetic planning. The following table summarizes the relative stability and common cleavage conditions for Boc, Cbz, and Fmoc groups. While exact cleavage kinetics are highly substrate-dependent, this data provides a general framework for comparison.

| Protecting Group | Structure | Cleavage Conditions | Relative Stability to Acid | Relative Stability to Base | Relative Stability to Hydrogenolysis |

| Boc (tert-butyloxycarbonyl) | Strong acids (e.g., TFA, HCl)[3][4][5] | Labile | Stable | Stable | |

| Cbz (benzyloxycarbonyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6]; Strong acids (harsher conditions than Boc) | More stable than Boc | Stable | Labile | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., Piperidine, DBU)[7] | Stable | Labile | Labile under some hydrogenolysis conditions |

Note: The stability is relative and can be influenced by solvent, temperature, and substrate structure.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the key carbamate protecting groups.

tert-Butyloxycarbonyl (Boc) Group

a) Boc Protection of a Primary Amine (General Procedure)

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add the base (Et₃N or DIPEA) to the solution.

-

Add Boc₂O portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amine.[8][9]

-

b) Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group under acidic conditions.

-

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[3][4]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

-

The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution.[10]

-

Benzyloxycarbonyl (Cbz) Group

a) Cbz Protection of a Primary Amine

This procedure details the protection of an amine using benzyl chloroformate.

-

Materials:

-

Primary amine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Dioxane/water or THF/water mixture

-

-

Procedure:

-

Dissolve the primary amine in the solvent mixture.

-

Cool the solution to 0 °C and add the base.

-

Add Cbz-Cl dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the N-Cbz protected amine.

-

b) Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using catalytic hydrogenation.

-

Materials:

-

N-Cbz protected amine

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

-

Procedure:

-

Dissolve the N-Cbz protected amine in the chosen alcohol solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) for 2-24 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

-

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

a) Fmoc Protection of a Primary Amine

This procedure outlines the protection of an amine using Fmoc-Cl or Fmoc-OSu.

-

Materials:

-

Primary amine (1.0 equiv)

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) or DIPEA (1.5 equiv)

-

Dioxane/water or DMF

-

-

Procedure:

-

Dissolve the amine in the chosen solvent system.

-

Add the base to the solution.

-

Add the Fmoc-Cl or Fmoc-OSu to the reaction mixture.

-

Stir at room temperature for 1-6 hours, monitoring by TLC.

-

If using an aqueous system, acidify the mixture and extract the product with an organic solvent. If using DMF, precipitate the product by adding water.

-

Wash the product, dry, and purify as necessary.

-

b) Fmoc Deprotection using Piperidine

This protocol describes the standard method for Fmoc group removal.

-

Materials:

-

N-Fmoc protected amine

-

Piperidine

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the N-Fmoc protected amine in DMF.

-

Add piperidine to the solution to a final concentration of 20% (v/v).[7]

-

Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

-

The crude product can be purified by chromatography or crystallization.

-

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Carbamate-containing compounds are widely used as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic use of drugs like Rivastigmine in Alzheimer's disease and for the action of certain insecticides.[2][11][12]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-phase peptide synthesis is a cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu strategy is one of the most common approaches, utilizing the base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.[13][14]

Logical Relationship: Orthogonal Protection Strategy

The concept of orthogonal protection is crucial for the synthesis of complex molecules with multiple functional groups. This diagram illustrates the selective removal of Boc, Fmoc, and Cbz protecting groups from a hypothetical molecule.

Drug Development Workflow: Synthesis of Rivastigmine

Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The following diagram outlines a potential synthetic route.[15][16]

Conclusion

Carbamate protecting groups are a versatile and powerful class of functionalities in organic synthesis. The choice between Boc, Cbz, and Fmoc is guided by the principles of orthogonal protection, allowing for the strategic unmasking of amine groups during the construction of complex molecular architectures. A thorough understanding of their respective stabilities and the detailed protocols for their manipulation is essential for researchers and professionals in drug development and other areas of chemical science. The continued development of novel carbamate-based protecting groups and their applications will undoubtedly contribute to advancements in the synthesis of new therapeutics and functional materials.

References

- 1. 2,6-Diisopropylaniline CAS#: 24544-04-5 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature [ouci.dntb.gov.ua]

- 7. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. teddyjefferson.com [teddyjefferson.com]

- 16. CN101481333A - Novel rivastigmine preparation - Google Patents [patents.google.com]

In-Depth Technical Guide: Orthogonal Amine Protection Strategies as Alternatives to Boc-Dab(Bzl)-OH HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary alternatives to the traditionally used N-α-tert-butyloxycarbonyl-N-γ-benzyl-L-2,4-diaminobutanoic acid hydrochloride (Boc-Dab(Bzl)-OH HCl). The focus of this document is on orthogonally protected Dab (2,4-diaminobutanoic acid) derivatives that offer enhanced flexibility and efficiency in solid-phase peptide synthesis (SPPS) and other complex organic syntheses. This guide will delve into the synthesis, deprotection, and strategic application of these alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction: The Need for Orthogonal Protection

In complex peptide synthesis, particularly for cyclic or branched peptides, the ability to selectively deprotect one functional group while others remain intact is paramount. This principle of "orthogonality" allows for precise chemical modifications at specific sites within a molecule. While Boc-Dab(Bzl)-OH has been a staple in peptide chemistry, the removal of both the Boc and benzyl groups often requires strongly acidic conditions (e.g., HF or TFMSA), which can be harsh on sensitive peptide sequences. The alternatives presented here utilize protecting groups that can be removed under milder and distinct conditions, offering greater compatibility with a wider range of synthetic strategies.

The primary alternatives to be discussed are based on the following protecting groups for the γ-amino function of Dab, often in combination with an N-α-Fmoc protecting group:

-

Alloc (Allyloxycarbonyl): Removable by palladium catalysis.

-

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removable by dilute hydrazine.

-

Mtt (4-Methyltrityl): Removable by mildly acidic conditions.

These protecting groups are fully compatible with the widely used Fmoc/tBu strategy in SPPS.

Overview of Alternative Protecting Group Strategies

The selection of an appropriate protecting group strategy depends on the overall synthetic plan, including the desired final peptide structure and the presence of other sensitive functional groups. The following table summarizes the key characteristics of the discussed alternatives.

| N-α Protection | N-γ Protection | Deprotection Condition for N-γ Group | Orthogonal to | Key Advantages |

| Fmoc | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Boc, tBu, Trt, Fmoc | Mild, rapid, and highly selective deprotection. |

| Boc | ivDde | 2-4% Hydrazine in DMF | Boc, tBu, Trt, Fmoc (with caution) | High stability to piperidine and TFA; allows for on-resin side-chain modification. |

| Fmoc | Mtt | 1-2% TFA in DCM with scavenger (e.g., TIS) | Boc, tBu, Fmoc | Very mild acid lability, enabling selective deprotection in the presence of more acid-stable groups. |

| Fmoc | Boc | Strong acid (e.g., TFA) | Fmoc, Alloc, ivDde, Mtt | Commonly used, well-established procedures. |

Quantitative Data: Synthesis and Deprotection

The following tables provide a summary of representative yields for the synthesis of key orthogonally protected Dab derivatives. It is important to note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Orthogonally Protected Dab Derivatives

| Product | Starting Material | Key Reagents | Reported Yield |

| Fmoc-Dab-OH | Fmoc-Gln-OH | Iodobenzene diacetate (DiPa) | 82-87%[1] |

| Fmoc-Dab(Boc)-OH | Fmoc-Dab-OH | (Boc)₂O, NaOH | 85%[1] |

Further quantitative data for the synthesis of Alloc, ivDde, and Mtt protected Dab derivatives from primary literature is often variable and highly dependent on the specific synthetic route and scale. Commercial availability of these reagents is high.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and deprotection of the alternative Dab derivatives.

Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH[1]

This two-step synthesis provides a cost-effective method for producing Fmoc-Dab(Boc)-OH.

Step 1: Synthesis of Fmoc-Dab-OH

-

Suspend Fmoc-Gln-OH (1 equivalent) in a 2:1:1 (v/v/v) mixture of ethyl acetate, acetonitrile, and water (20 volumes).

-

Add iodobenzene diacetate (1.2 equivalents) to the suspension at 20-30°C.

-

Stir the reaction mixture for 48-72 hours.

-

Upon completion, perform an appropriate aqueous work-up and isolate the Fmoc-Dab-OH product. A typical reported yield is in the range of 82-87%.[1]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

-

Suspend Fmoc-Dab-OH (1 equivalent) in a 1:1 (v/v) mixture of acetone and water.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents).

-

Adjust the pH of the mixture to 7.5-8.0 using 0.5 N NaOH and maintain this pH during the reaction.

-

Stir the reaction for approximately 4 hours.

-

After the reaction is complete, perform an appropriate work-up, including acidification and extraction, to isolate the Fmoc-Dab(Boc)-OH product. A typical reported yield is around 85%.[1]

Deprotection of the Alloc Group[2]

This protocol describes the removal of the Alloc group from the γ-amino function of a Dab residue on-resin.

-

Swell the peptide-resin in dichloromethane (DCM).

-

Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in chloroform.

-

Add the palladium catalyst solution to the resin.

-

Add a scavenger, such as phenylsilane (25 equivalents), to the resin suspension.

-

Gently agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the deprotection reaction for completion (e.g., using a Kaiser test).

-

Once complete, thoroughly wash the resin with DCM, DMF, and any other appropriate solvents to remove the palladium catalyst and scavenger byproducts.

Deprotection of the ivDde Group[3][4]

This protocol details the removal of the ivDde protecting group using a dilute hydrazine solution.

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Prepare a 2% to 4% (v/v) solution of hydrazine monohydrate in DMF.[2][3]

-

Treat the resin with the hydrazine solution (approximately 10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.[2]

-

Drain the solution and repeat the hydrazine treatment two to three more times.

-

Monitor the deprotection by checking the UV absorbance of the filtrate for the cleavage byproduct.

-

After complete removal of the ivDde group, wash the resin extensively with DMF to remove all traces of hydrazine.

Deprotection of the Mtt Group[5][6]

This protocol outlines the mild acidic cleavage of the Mtt group.

-

Swell the peptide-resin in dichloromethane (DCM).

-

Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM containing 2% triisopropylsilane (TIS) as a scavenger.[4]

-

Treat the resin with the TFA/TIS/DCM solution (approximately 10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation.[4]

-

Monitor the deprotection by taking a few resin beads and adding a drop of 10% TFA in DCM; a persistent yellow-orange color in the solution indicates the presence of the Mtt cation and incomplete deprotection.

-

If the reaction is incomplete, the treatment can be repeated.

-

Once deprotection is complete, wash the resin thoroughly with DCM, followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIEA) in DMF, and finally with DMF and DCM.

Visualizing Orthogonal Strategies and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts of orthogonal protection and a representative experimental workflow.

Caption: Orthogonal deprotection strategy in SPPS.

Caption: Synthesis workflow for Fmoc-Dab(Boc)-OH.

Conclusion

The use of orthogonally protected 2,4-diaminobutanoic acid derivatives provides chemists with a powerful toolkit for the synthesis of complex peptides and other molecules. The Alloc, ivDde, and Mtt protecting groups, in conjunction with the standard Fmoc/tBu strategy, offer a high degree of flexibility and allow for selective modifications under mild conditions. The choice of a specific protecting group should be guided by the overall synthetic strategy and the chemical nature of the target molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ these advanced amine protection strategies in their work.

References

Methodological & Application

Application Notes and Protocols for Boc-Dab(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nγ-benzyl-L-diaminobutyric acid hydrochloride (Boc-Dab(Bzl)-OH·HCl) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of L-α,γ-diaminobutyric acid (Dab) residues into peptide sequences. The Dab side chain offers a site for post-synthesis modifications, cyclization, or the introduction of positive charges, which can be crucial for the biological activity of synthetic peptides, including peptide antibiotics and other therapeutic agents. This document provides detailed application notes and protocols for the use of Boc-Dab(Bzl)-OH in the Boc/Bzl SPPS strategy.

The Boc/Bzl strategy is a well-established, albeit not fully orthogonal, method for SPPS. It relies on the differential acid lability of the Nα-tert-butyloxycarbonyl (Boc) protecting group and the more acid-stable side-chain protecting groups, such as the benzyl (Bzl) group. The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2][3][4]

Chemical Structure and Properties

Boc-Dab(Bzl)-OH is an amino acid derivative where the α-amino group is protected by a Boc group and the γ-amino group of the diaminobutyric acid side chain is protected by a benzyl group.

Caption: Structure of Nα-Boc-Nγ-benzyl-L-diaminobutyric acid.

Data Presentation

While specific quantitative data for the coupling efficiency of Boc-Dab(Bzl)-OH is not extensively published, the following table provides a general overview of coupling efficiencies for various amino acids in Boc-SPPS, which can serve as a useful reference. It is important to note that coupling efficiencies are sequence-dependent and can be affected by factors such as steric hindrance and the aggregation of the growing peptide chain.[1][5]

| Amino Acid (Boc-AA-OH) | Coupling Difficulty | Factors Affecting Coupling |

| Gly, Ala, Leu | Low | Generally high coupling efficiency. |

| Val, Ile | Moderate to High | Steric hindrance from the β-branched side chain can slow down the reaction. Double coupling may be required. |

| Pro | Moderate | The secondary amine can lead to slower coupling kinetics. |

| His(Bom/DNP), Arg(Tos) | High | Bulky and reactive side chains can impede coupling. Side reactions are possible. |

| Gln, Asn | Moderate | Side chain amide can participate in side reactions. Dehydration to nitrile can occur with certain coupling reagents. |

| Dab(Bzl) | Moderate (Inferred) | The benzyl-protected side chain is relatively bulky. Standard coupling times should be sufficient, but monitoring is recommended. |

Experimental Protocols

The following are generalized protocols for the use of Boc-Dab(Bzl)-OH in manual Boc-SPPS. These protocols may require optimization based on the specific peptide sequence and the scale of the synthesis.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield or PAM resin, 0.5-1.0 mmol/g substitution) in a reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

-

Swell the resin in DCM for at least 30 minutes.

Caption: Resin swelling workflow.

Nα-Boc Deprotection

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% TFA in DCM (10 mL/g of resin) to the reaction vessel.

-

Agitate the resin for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL/g of resin).

-

Agitate the resin for 20-30 minutes.[3]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM (3 x 10 mL/g of resin).

-

Wash the resin with Isopropanol (IPA) (2 x 10 mL/g of resin).

-

Wash the resin with DCM (3 x 10 mL/g of resin).

Neutralization

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 mL/g of resin) to the deprotected resin.

-

Agitate for 2 minutes.

-

Drain the neutralization solution.

-

Repeat steps 1-3.

-

Wash the resin with DCM (5 x 10 mL/g of resin).

Coupling of Boc-Dab(Bzl)-OH

This protocol describes a standard DCC/HOBt activation method. Other coupling reagents such as HBTU or PyBOP can also be used.

-

In a separate vessel, dissolve Boc-Dab(Bzl)-OH·HCl (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of Dimethylformamide (DMF).

-

Add DIEA (3 equivalents) to neutralize the HCl salt.

-

Add Dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and DCM (3 x 10 mL/g).

Caption: SPPS cycle for incorporating Boc-Dab(Bzl)-OH.

Final Cleavage and Deprotection of Dab(Bzl)

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the benzyl group from the Dab side chain. This is typically achieved using strong acid, most commonly anhydrous hydrogen fluoride (HF).[2][6][7]

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment.

Low-High HF Cleavage Procedure:

This two-step procedure is often used to minimize side reactions.[8][7]

-

Pre-cleavage Preparation:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a suitable HF-resistant reaction vessel (e.g., Kel-F).

-

Add a scavenger mixture. A common mixture for peptides containing Bzl protecting groups is p-cresol and p-thiocresol. For 1 g of peptide-resin, use approximately 1 mL of p-cresol.

-

-

Low HF Step:

-